Home > Products > Screening Compounds P105107 > L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine - 122551-95-5

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Catalog Number: EVT-1171693
CAS Number: 122551-95-5
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-Dopa (Levodopa)

Compound Description: L-Dopa (levodopa) is the gold standard treatment for Parkinson's disease. It is a precursor to dopamine, which is deficient in the brains of Parkinson's patients. []

Relevance: L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is a prodrug of L-Dopa, designed to be converted into L-Dopa in the body. It exhibits a longer duration and greater bioavailability compared to L-Dopa itself. [] The prolonged release of L-Dopa from L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is thought to contribute to its improved therapeutic profile. []

O-Pivaloyl-L-tyrosine

Compound Description: O-Pivaloyl-L-tyrosine (3) is a structural analog of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine. It shares a similar structure but lacks the catechol hydroxyl group present in L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine. []

Relevance: O-Pivaloyl-L-tyrosine was used as a control compound in hydrolysis studies to investigate the impact of the catechol hydroxyl group on the stability and metabolism of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine. Results showed that the hydrolysis rate of O-Pivaloyl-L-tyrosine was significantly slower than that of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine at neutral pH, highlighting the importance of the catechol hydroxyl group in the rapid hydrolysis of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine. []

Di-O-pivaloyl-L-dopa

Compound Description: Di-O-pivaloyl-L-dopa (4) is a double-esterified derivative of L-Dopa, containing two pivaloyl groups. []

Relevance: This compound was used as a control in hydrolysis studies comparing the rates of L-Dopa release from different esterified forms. The hydrolysis rate of Di-O-pivaloyl-L-dopa was slower compared to L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine, suggesting that the presence of two pivaloyl groups may hinder hydrolysis. [] These findings emphasize the specific advantage of the mono-esterified structure in L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine for controlled L-Dopa release.

L-Dopa Methyl Ester

Compound Description: L-Dopa Methyl Ester (5) is another esterified form of L-Dopa, where the carboxyl group is esterified with a methyl group. []

Relevance: This compound served as an additional control in hydrolysis studies to investigate the influence of the ester group on L-Dopa release kinetics. The hydrolysis profile of L-Dopa Methyl Ester differed from that of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine, demonstrating the importance of the pivaloyl group in influencing the hydrolysis rate and subsequent L-Dopa release. []

L-Phenylalanine (L-Phe)

Compound Description: L-Phenylalanine is a large, neutral amino acid and a structural analog of L-Dopa, differing only in the absence of the two hydroxyl groups on the aromatic ring. []

Relevance: L-Phenylalanine was used as a tool to investigate the absorption mechanism of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine in the intestines. The lack of effect of L-Phenylalanine on the intestinal uptake of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine suggests that the prodrug is not absorbed via the active amino acid transport system. [] This information is crucial for understanding the pharmacokinetic profile of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine.

Carbidopa

Compound Description: Carbidopa is a drug often co-administered with L-Dopa. It inhibits the enzyme dopa decarboxylase, preventing the peripheral conversion of L-Dopa to dopamine and allowing more L-Dopa to reach the brain. []

Relevance: Carbidopa was co-administered with both L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine and L-Dopa in animal studies. The prolonged plasma L-Dopa profile of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine was found to be parallel to that of carbidopa, indicating a potential synergistic effect when used in combination. []

Overview

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is a chemical compound that serves as a prodrug of L-dopa, primarily aimed at enhancing the bioavailability and duration of L-dopa in therapeutic applications. This compound is particularly significant in the treatment of Parkinson's disease, where L-dopa is a standard medication used to alleviate symptoms by replenishing dopamine levels in the brain.

Source

The compound is synthesized through various organic chemistry methods, often involving protective group strategies to enhance stability and solubility. The pivaloyloxy group is crucial for its pharmacokinetic properties, allowing for sustained release and improved absorption of L-dopa upon administration .

Classification

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine falls under the category of amino acids and phenolic compounds. It is classified as a prodrug due to its conversion to an active form (L-dopa) in the body. Its molecular formula is C14H19NO5C_{14}H_{19}NO_5, and it has a molecular weight of 281.31 g/mol .

Synthesis Analysis

Methods

The synthesis of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine typically involves several steps:

  1. Protection of Hydroxyl Groups: The catechol moiety in L-dopa is protected using pivaloyl groups to prevent premature hydrolysis.
  2. Acylation: The protected hydroxyl groups are acylated to form the pivaloyloxy derivative.
  3. Deprotection: After synthesis, the protective groups are removed to yield the final product.

Technical Details

The synthesis can be performed using various methodologies, including classical organic synthesis techniques and modern approaches like microwave-assisted synthesis for improved efficiency. Studies have shown that the compound can be synthesized with good yields through these methods, emphasizing the importance of reaction conditions such as temperature and solvent choice .

Molecular Structure Analysis

Structure

The molecular structure of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine features:

  • A central alanine backbone.
  • A hydroxyl group at the 3-position of the phenyl ring.
  • A pivaloyloxy substituent at the 4-position.

This arrangement contributes to its pharmacological properties, particularly its ability to penetrate biological membranes effectively.

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC14H19NO5C_{14}H_{19}NO_5
Molecular Weight281.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine undergoes hydrolysis in physiological conditions, which releases L-dopa. This reaction is facilitated by esterases present in biological systems, leading to an increase in plasma levels of L-dopa over time.

Technical Details

Research indicates that hydrolysis rates can vary based on pH and enzyme concentration, influencing the pharmacokinetics of L-dopa release. Studies have shown that this compound produces prolonged plasma levels of L-dopa compared to traditional formulations .

Mechanism of Action

Process

Upon administration, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is absorbed and metabolized into L-dopa through enzymatic hydrolysis. The mechanism involves:

  1. Absorption: The compound enters systemic circulation.
  2. Hydrolysis: Ester bonds are cleaved by esterases, releasing active L-dopa.
  3. Dopamine Synthesis: Released L-dopa crosses the blood-brain barrier and is converted into dopamine.

Data

Clinical studies have shown that this prodrug formulation can lead to more stable plasma concentrations of L-dopa, resulting in improved therapeutic outcomes for patients with Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine exhibits:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

The compound's chemical properties include:

  • Stability: Stable under acidic conditions but may hydrolyze under alkaline conditions.
  • Reactivity: Reacts with nucleophiles during hydrolysis, releasing L-dopa.

Relevant data indicate that careful control of environmental conditions during storage is necessary to maintain stability .

Applications

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine is primarily used in scientific research related to neuropharmacology and drug development. Its applications include:

  1. Prodrug Development: As a model for designing other prodrugs aimed at improving drug delivery systems.
  2. Parkinson's Disease Treatment: Investigated for its potential to enhance therapeutic effects compared to standard L-dopa treatments.
  3. Pharmacokinetic Studies: Used in studies assessing drug metabolism and absorption profiles.
Introduction to L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Historical Context and Discovery of the Compound

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (also designated NB-355 or EVT-1171693) emerged in the late 1980s as an innovative therapeutic candidate targeting limitations of Parkinson’s disease treatment. Researchers specifically engineered this compound to overcome the pharmacokinetic shortcomings of L-3,4-dihydroxyphenylalanine (L-Dopa), the gold-standard therapy for dopamine replenishment. The initial scientific disclosure occurred in a seminal 1989 Journal of Pharmaceutical Sciences publication, which described its synthesis rationale and preclinical pharmacokinetic advantages over L-Dopa itself . This foundational study demonstrated that oral administration of the compound, co-administered with the peripheral decarboxylase inhibitor carbidopa in rats, yielded a 2.3-fold increase in the mean residence time (MRT) and a 1.4-fold enhancement in the bioavailability (quantified by area under the curve, AUC) of plasma L-Dopa compared to equivalent doses of standard L-Dopa . These promising results were subsequently replicated in canine models, confirming species-transcendent pharmacokinetic benefits and catalyzing further research into its potential for managing Parkinsonian symptoms with reduced dosing frequency and motor complications [9].

Table 1: Key Identifiers of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

PropertyValue
Systematic IUPAC Name(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid
CAS Registry Number122551-95-5
Molecular FormulaC₁₄H₁₉NO₅
Molecular Weight281.3 g/mol
Common SynonymsNB-355; EVT-1171693
Canonical SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O
Isomeric SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)CC@@HN)O [3]

Classification Within Amino Acid Derivatives and Prodrugs

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine belongs to two distinct yet overlapping chemical and functional categories: aromatic amino acid derivatives and bioreversible prodrugs. Structurally, it retains the core L-alanine backbone ((2S)-2-aminopropanoic acid) fundamental to endogenous amino acids. Attached to this backbone is a substituted phenyl ring featuring two key modifications: a free hydroxyl group at the 3-position and a pivaloyloxymethyl ester group at the 4-position. The pivaloyl moiety (derived from pivalic acid, (CH₃)₃CCOOH) is a bulky, highly lipophilic tert-butyl-derived group [3] [6].

This specific structural configuration defines its primary functional classification as a prodrug of L-Dopa. Unlike L-Dopa, which possesses catechol functionality (two adjacent phenolic hydroxyl groups), NB-355 masks one of these hydroxyls (specifically the para-hydroxyl relative to the alanine side chain) as a pivaloyl ester. This esterification serves a dual purpose:

  • Enhanced Lipophilicity: Masking the polar hydroxyl group significantly increases the overall lipophilicity of the molecule compared to L-Dopa. This modification facilitates improved passive diffusion across biological membranes, particularly the gastrointestinal epithelium, thereby enhancing oral absorption [3] [6].
  • Controlled Metabolic Activation: The pivaloyl ester acts as a substrate for ubiquitous carboxylesterases. Following absorption, these enzymes hydrolyze the ester bond in a bioreversible manner, cleaving off the pivalic acid moiety and regenerating the active parent drug, L-Dopa, within the systemic circulation or target tissues [3] . This controlled hydrolysis is central to its prodrug mechanism and sustained release profile.

Table 2: Core Synthesis Strategy for L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

StepPurposeKey Chemical Process
1. ProtectionShield sensitive catechol hydroxyls of L-DopaTypically uses protecting groups like benzyl or silyl ethers
2. Selective AcylationIntroduce pivaloyl group specifically at the desired phenolic oxygen (O-4)Reaction with pivaloyl chloride or anhydride
3. DeprotectionRemove initial protecting groupsHydrogenolysis or acid/base hydrolysis
4. PurificationIsolate pure target prodrugChromatography or crystallization [3]

Role in Neuropharmacology and Parkinson’s Disease Research

Within neuropharmacology, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine functions as a strategic sustained-release L-Dopa delivery system, directly addressing a critical limitation of conventional L-Dopa therapy: its short plasma half-life and consequent pulsatile dopaminergic stimulation. The erratic pharmacokinetics of standard L-Dopa contribute significantly to the development of motor complications like "wearing-off" phenomena and debilitating dyskinesias in Parkinson’s disease patients undergoing long-term treatment [6].

The prodrug mechanism of NB-355 translates into demonstrably improved pharmacokinetics:

  • Prolonged L-Dopa Exposure: Studies in rats and dogs confirmed that NB-355 administration results in a slower rise, lower peak concentration (Cmax), and significantly extended duration of therapeutic plasma L-Dopa levels compared to an equimolar dose of L-Dopa. This flattens the plasma concentration-time profile, reducing peaks and troughs .
  • Enhanced Bioavailability: The increased absorption and potentially reduced first-pass metabolism (due to the ester protecting one hydroxyl from COMT methylation) contribute to a higher systemic availability of L-Dopa derived from the prodrug .

This pharmacokinetic advantage manifests in superior pharmacodynamic outcomes in preclinical models of Parkinsonism:

  • Extended Motor Symptom Control: In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated squirrel monkey model, a dopa-equivalent dose of NB-355 produced a locomotor response duration approximately 40% longer than that achieved with L-Dopa itself [9].
  • Reduced Dyskinesia Risk: Crucially, at doses matched for total locomotor activity stimulation, NB-355 induced significantly less severe peak-dose dyskinesias compared to L-Dopa in the same primate model. This suggests that the smoother, more sustained dopaminergic stimulation achieved with the prodrug mitigates the abnormal signaling patterns implicated in dyskinesia genesis [9].

Table 3: Key Preclinical Pharmacokinetic Advantages Over L-Dopa

ParameterFinding vs. L-Dopa (with Carbidopa)SignificanceModel System
Mean Residence Time (MRT)2.3-fold increaseIndicates significantly prolonged systemic exposureRats
Area Under Curve (AUC)1.4-fold increaseReflects greater overall bioavailabilityRats
Duration of Motor Response~40% increaseTranslates to longer therapeutic effect per doseMPTP Squirrel Monkeys
Peak Dose Dyskinesia SeverityMarkedly reducedSuggests potential for improved long-term tolerabilityMPTP Squirrel Monkeys [9]

Consequently, L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine represents a significant proof-of-concept in prodrug-based neuropharmacology. Its design elegantly demonstrates how chemical modification of an established neurotransmitter precursor can optimize its pharmacokinetic profile, aiming to provide more stable dopaminergic stimulation. This approach holds the potential to improve the management of motor symptoms while reducing the burden of treatment-emergent motor complications in Parkinson’s disease [6] [9]. While further clinical development status beyond earlier phases is not detailed in the provided sources, NB-355 remains a structurally and mechanistically important compound in the ongoing research efforts to refine L-Dopa therapy.

Properties

CAS Number

122551-95-5

Product Name

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

IUPAC Name

(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1

InChI Key

YEWQCSYEZLTGNS-VIFPVBQESA-N

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O

Synonyms

L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine
NB 355
NB-355

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.